![molecular formula C10H17N3O3 B14645033 N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-68-9](/img/structure/B14645033.png)
N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of N-methoxy-N-methylamine with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions allows for efficient production while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methoxy-N-methyl-2-phenylacetamide
- N-Methoxy-N-methyl-2-(phenylsulfanyl)acetamide
- N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamide
Uniqueness
Its specific structure allows for unique interactions with biological targets and diverse reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
55808-68-9 |
|---|---|
Molekularformel |
C10H17N3O3 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-methoxy-1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C10H17N3O3/c1-7(2)5-8-6-9(12-16-8)11-10(14)13(3)15-4/h6-7H,5H2,1-4H3,(H,11,12,14) |
InChI-Schlüssel |
CGXUHVMSVGWKFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=NO1)NC(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
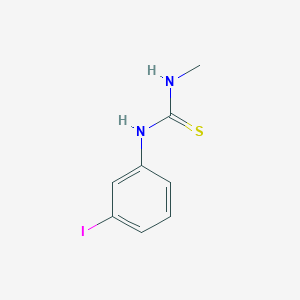
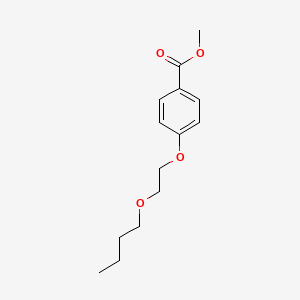
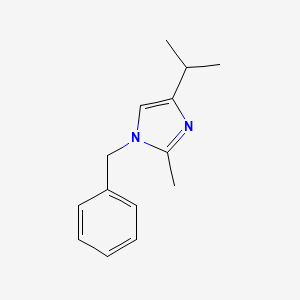
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
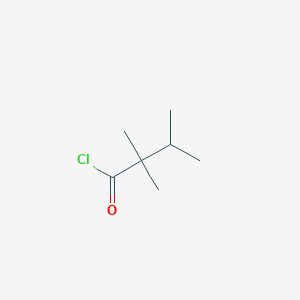
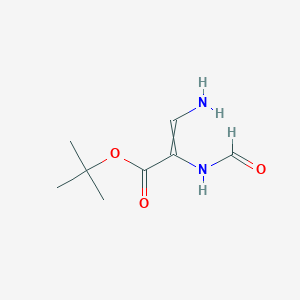
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
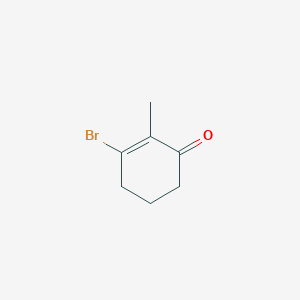
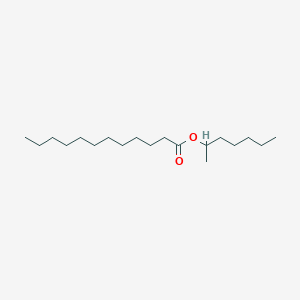
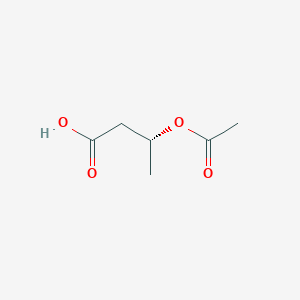

![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)

